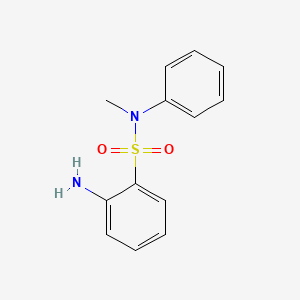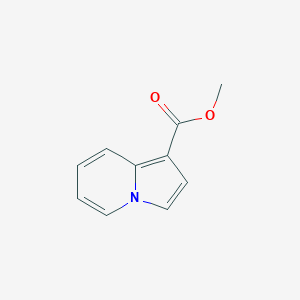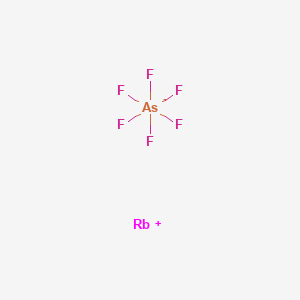
Rubidium hexafluoroarsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium hexafluoroarsenate is a chemical compound with the molecular formula AsF6Rb . The rubidium atom has a radius of 248 pm and a Van der Waals radius of 303 pm. Rubidium is highly reactive, with properties similar to other Group 1 alkali metals, e.g., rapid oxidation in air .
Synthesis Analysis
This compound can be prepared by the exchange reaction between lithium hexafluoroarsenate and rubidium carbonate . The reaction product is then dried under dynamic vacuum at elevated temperatures .Molecular Structure Analysis
This compound undergoes a structural transformation from the rhombohedral to the cubic phase in the range 305–436 K .Chemical Reactions Analysis
The heat capacity of this compound was measured from 300 to 700 K by differential scanning calorimetry . The results indicate that the structural transformation from the rhombohedral to the cubic phase occurs in the range 305–436 K through an intermediate stable phase and reaches isothermal completion in a narrow temperature range of 407–409 K .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . Its molecular weight is 274.38 .Scientific Research Applications
Calorimetric Properties
Rubidium hexafluoroarsenate (RbAsF6) has been studied for its heat capacity and phase transformations. A study by Sharpataya et al. (2004) revealed that RbAsF6 undergoes a structural transformation from a rhombohedral to a cubic phase, suggesting an order-disorder transition. This is significant for understanding its thermodynamic properties and behavior at elevated temperatures.
Application in Technology
Rubidium, a key component of RbAsF6, is utilized in various technological applications. According to Ertan (2017), rubidium's unique properties such as softness, strong chemical and photo-emissive activity, and low melting point make it valuable in optical and laser technology, electronics, telecommunications, and quantum mechanics-based computing devices.
Environmental and Biological Research
Rubidium marking techniques, as explored in studies like Legg and Chiang (1984), have been effectively used in environmental research, particularly in the study of insect behavior and ecology, without adverse effects on the subjects.
Advanced Materials Development
The incorporation of rubidium in materials research, particularly in perovskite-silicon tandem solar cells, has been a subject of interest. Duong et al. (2017) demonstrated the beneficial effects of rubidium in improving the efficiency and stability of these solar cells, marking a significant advancement in renewable energy technology.
Miniaturization in Photonics
In photonics, rubidium has been employed to enhance light-matter interactions on a nanoscale. Stern et al. (2013) utilized rubidium vapors in silicon photonics to construct an efficient platform for tailored light-vapour interactions, indicating potential advancements in quantum computation and communications.
Atomic and Molecular Physics
Research on rubidium's atomic properties, as shown in Essen et al. (1961), has contributed significantly to the development of precise measurement techniques and the understanding of atomic and molecular physics.
Biomedical Applications
The utilization of rubidium in protein structure analysis was demonstrated by Korolev et al. (2001). Their research successfully used rubidium ions for phasing of protein structures, providing insights into protein interactions and functions.
Mechanism of Action
Target of Action
Rubidium hexafluoroarsenate is a complex inorganic compound
Mode of Action
It is known that the compound undergoes a structural transformation from the rhombohedral to the cubic phase in the temperature range of 305–436 k .
Biochemical Pathways
Arsenic, a component of this compound, is known to interfere with various biochemical pathways, including those involving redox reactions, resistance, methylation, and demethylation .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in biological systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature changes can trigger a structural transformation in the compound . .
Safety and Hazards
Rubidium hexafluoroarsenate is toxic if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
hexafluoroarsenic(1-);rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUSNUSHTOTAKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[As-](F)(F)(F)(F)F.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsF6Rb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557420 |
Source


|
| Record name | Rubidium hexafluoroarsenate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.380 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43023-95-6 |
Source


|
| Record name | Rubidium hexafluoroarsenate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

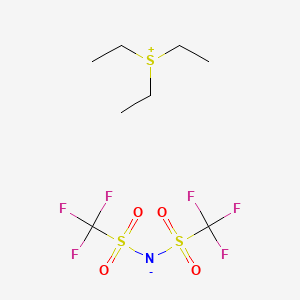
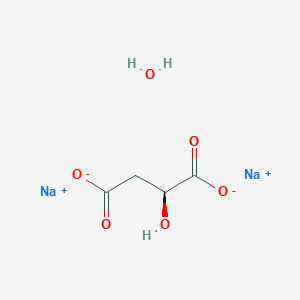


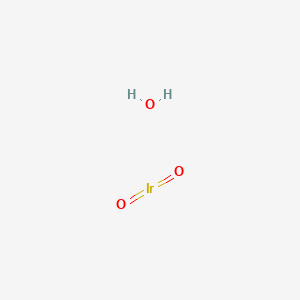

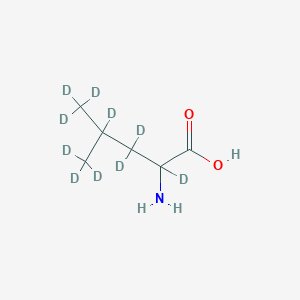
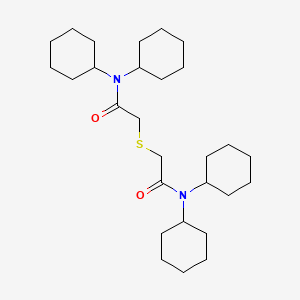

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)
